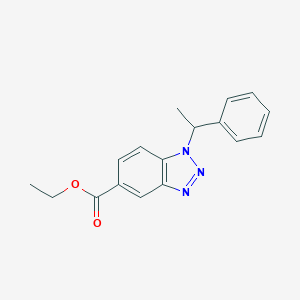![molecular formula C16H20ClNO2 B249521 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered in the early 1990s and has since been found to have a variety of effects on the body.
Mechanism of Action
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of mechanisms of action. One of its primary mechanisms of action is the inhibition of the reuptake of the endocannabinoid anandamide. This results in an increase in the levels of anandamide in the body, which may contribute to its analgesic and anti-inflammatory effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have effects on the TRPV1 receptor, which is involved in pain signaling.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the endocannabinoid system and pain signaling pathways. However, one limitation of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine. One area of interest is the development of novel analogs of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine and its effects on the endocannabinoid system and pain signaling pathways.
Synthesis Methods
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine involves the reaction of 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid with butylamine. This reaction results in the formation of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, which is then purified using a series of chromatographic techniques. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been shown to inhibit the reuptake of the endocannabinoid anandamide, which may contribute to its effects on pain and inflammation.
properties
Product Name |
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-3-4-9-18-11-13-6-8-15(20-13)12-5-7-16(19-2)14(17)10-12/h5-8,10,18H,3-4,9,11H2,1-2H3 |
InChI Key |
QPPLLPCHUPFLGB-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)



![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
